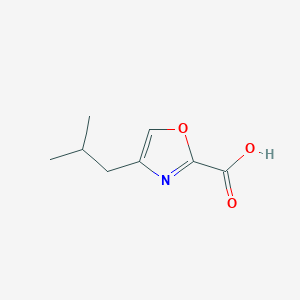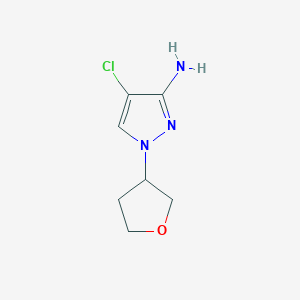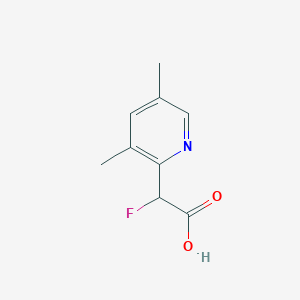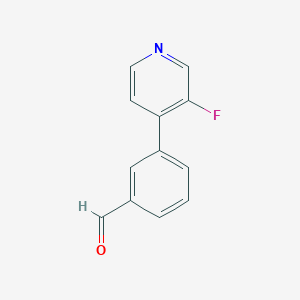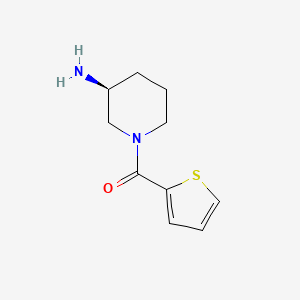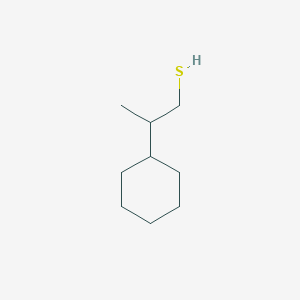
2-Cyclohexylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylpropane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a propane-1-thiol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpropane-1-thiol typically involves the reaction of cyclohexylmagnesium bromide with 1-chloropropane-2-thiol. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by acidification to yield the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Grignard reactions. The process involves the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Aplicaciones Científicas De Investigación
2-Cyclohexylpropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and redox biology.
Medicine: Investigated for its potential in drug development, particularly in designing thiol-based drugs with antioxidant properties.
Industry: Utilized in the production of polymers and materials that require thiol functional groups for cross-linking and stabilization.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylpropane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biochemical pathways, including protein folding and cellular redox regulation. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparación Con Compuestos Similares
Cyclohexylmethanethiol: Similar structure but with a methylene group instead of a propane chain.
Cyclohexylthiol: Lacks the propane chain, consisting only of a cyclohexyl group attached to a thiol group.
Propane-1-thiol: Lacks the cyclohexyl group, consisting only of a propane chain attached to a thiol group.
Uniqueness: 2-Cyclohexylpropane-1-thiol is unique due to its combination of a cyclohexyl group and a propane-1-thiol moiety. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
2-cyclohexylpropane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 |
Clave InChI |
LWAJXJZOAGCFSP-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
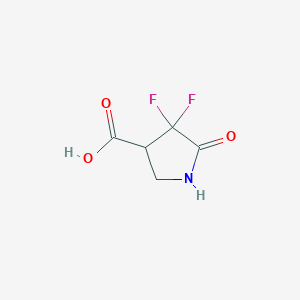
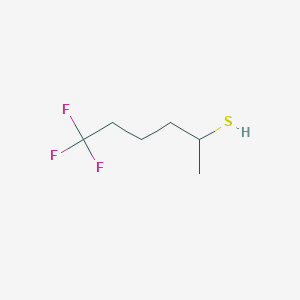
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
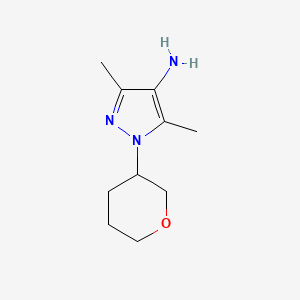
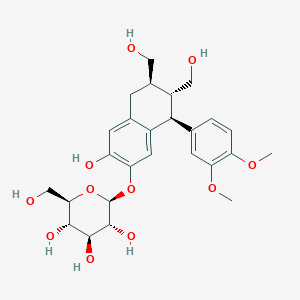
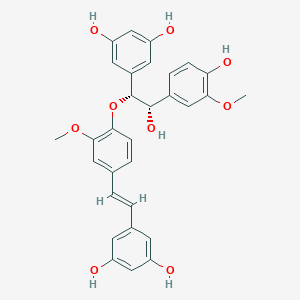
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
